4,4'-Isopropylidenedicyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8992. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

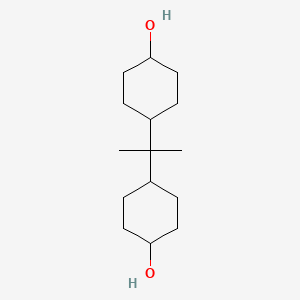

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-14,16-17H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBAMNGURPMUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)O)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044993 | |

| Record name | 4,4'-Propane-2,2-diyldicyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Cyclohexanol, 4,4'-(1-methylethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

80-04-6 | |

| Record name | Hydrogenated bisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogenated bisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Isopropylidenedicyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4,4'-(1-methylethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Propane-2,2-diyldicyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenedicyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROGENATED BISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXZ4H12R1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of 4,4'-Isopropylidenedicyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and analysis of 4,4'-Isopropylidenedicyclohexanol (also known as hydrogenated bisphenol A or HBPA). As a critical monomer in the synthesis of high-performance polymers and a potential impurity or metabolite in various applications, a thorough understanding of its spectroscopic signature is essential. This document details the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). It includes detailed experimental protocols for each technique and presents a logical workflow for the comprehensive analysis of this compound.

Introduction

This compound (CAS No: 80-04-6, Molecular Formula: C₁₅H₂₈O₂, Molecular Weight: 240.39 g/mol ) is a saturated cycloaliphatic diol produced by the hydrogenation of bisphenol A (BPA). This process transforms the aromatic rings of BPA into cyclohexane rings, significantly altering the molecule's chemical and physical properties. The hydrogenation results in a mixture of three stereoisomers: cis,cis, cis,trans, and trans,trans, arising from the orientation of the hydroxyl groups relative to the cyclohexane rings.[1] Spectroscopic analysis is fundamental to confirming the molecular structure, identifying functional groups, and quantifying the isomer ratios in a given sample.

This guide outlines the principles and expected outcomes for the analysis of this compound using IR, NMR, and MS, providing researchers with a foundational understanding for quality control, reaction monitoring, and structural verification.

Spectroscopic Data

The following sections summarize the expected quantitative data from the primary spectroscopic techniques. As this compound is a complex mixture of isomers, the spectra will represent a composite of all forms present. The data presented are representative and may vary slightly based on the specific isomer ratio, solvent, and instrumentation.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in the molecule. The spectrum is characterized by the prominent absorptions of the hydroxyl and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| ~3600-3200 | O-H (Alcohol) | Stretching (H-bonded) | Strong, Broad |

| ~3000-2850 | C-H (sp³ Aliphatic) | Stretching | Strong |

| ~1450 | C-H (Aliphatic) | Bending (Scissoring) | Medium |

| ~1100-1000 | C-O (Alcohol) | Stretching | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of multiple stereoisomers, the NMR spectra can be complex, with overlapping signals.

The proton NMR spectrum will show signals corresponding to the hydroxyl protons, the methine protons of the alcohol-bearing carbons, the aliphatic cyclohexane protons, and the methyl protons of the isopropylidene group.

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration (Relative) |

| ~4.0-3.4 | -CH-OH | Multiplet | 2H |

| ~2.0-1.0 | Cyclohexane -CH₂- & -CH- | Multiplet | 18H |

| ~0.9 | Isopropylidene -CH₃ | Singlet | 6H |

| Variable (~1.5-3.0) | -OH | Broad Singlet | 2H |

Note: The exact chemical shifts and multiplicities of the cyclohexane protons are highly complex due to stereoisomerism and extensive signal overlap.

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The number of signals may be greater than the number of unique carbons in a single isomer due to the presence of the cis and trans configurations.

| Chemical Shift (δ, ppm) | Assignment |

| ~75-65 | -C-OH |

| ~45-40 | Isopropylidene Quaternary C |

| ~40-25 | Cyclohexane -CH₂- & -CH- |

| ~25-20 | Isopropylidene -CH₃ |

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for this compound.

Infrared (IR) Spectroscopy Protocol

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is the preferred method for its simplicity and speed.

-

KBr Pellet : Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Perform a background correction on the resulting spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation :

-

Weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition (¹H NMR) :

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Integrate the signals and reference the spectrum to TMS (0.00 ppm).

-

-

Data Acquisition (¹³C NMR) :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is particularly useful for separating the different stereoisomers and analyzing the fragmentation pattern of each.[1]

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

-

Sample Preparation :

-

Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Derivatization (Optional but Recommended) : To improve volatility and peak shape, the hydroxyl groups can be derivatized. A common method is silylation: add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the sample solution and heat gently (e.g., 60-70°C for 30 minutes).[2]

-

-

GC Conditions :

-

Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection : Inject 1 µL of the prepared sample in split or splitless mode.

-

Temperature Program : Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes to ensure all components elute.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300 amu).

-

Data Analysis : Analyze the resulting chromatogram to separate isomers and examine the mass spectrum for each peak to determine fragmentation patterns. Expected fragments would include loss of water (M-18), loss of a methyl group (M-15), and cleavage of the C-C bond adjacent to the isopropylidene group.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for this compound.

References

4,4'-Isopropylidenedicyclohexanol (CAS 80-04-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is a cycloaliphatic diol with the CAS number 80-04-6. It is synthesized through the hydrogenation of bisphenol A (BPA).[1] This modification from an aromatic to a cycloaliphatic structure significantly alters its physicochemical properties, leading to increased thermal stability, weather resistance, and chemical stability.[2] These characteristics make it a valuable monomer in the production of various polymers, including epoxy resins, polycarbonates, and polyacrylic resins.[2] While its primary applications are in materials science, its structural relationship to the known endocrine disruptor BPA necessitates a thorough understanding of its properties for professionals in research and drug development. This technical guide provides an in-depth overview of the core properties of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear comparison of its quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₈O₂ | [] |

| Molecular Weight | 240.38 g/mol | [] |

| Appearance | White flakes or solid | [] |

| Melting Point | 168-171 °C | [2] |

| Boiling Point | 230-234 °C at 14 mmHg | [4] |

| Density | 1.048 g/cm³ | [] |

| Water Solubility | Sparingly soluble | [5] |

Synthesis and Purification

Synthesis: Hydrogenation of Bisphenol A

The primary industrial synthesis of this compound involves the catalytic hydrogenation of bisphenol A. This process converts the aromatic rings of BPA into cyclohexane rings.

General Experimental Protocol:

A typical laboratory-scale synthesis would involve the following steps:

-

Reaction Setup: A high-pressure autoclave reactor is charged with bisphenol A, a suitable solvent (e.g., isopropanol), and a hydrogenation catalyst. Common catalysts include ruthenium on a support (e.g., Ru/Al₂O₃).

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 40-70 bar). The reaction mixture is heated to a specific temperature (e.g., 200 °C) and stirred vigorously.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

Logical Relationship of Synthesis:

Purification: Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of higher purity.

General Experimental Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Experimental Workflow for Purification:

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the cyclohexyl protons and the methyl protons of the isopropylidene group are expected. The chemical shifts and splitting patterns would confirm the saturated cycloaliphatic structure. |

| ¹³C NMR | Resonances for the different carbon atoms in the cyclohexyl rings and the isopropylidene group would be observed, confirming the carbon skeleton. |

| FTIR | A broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane rings and methyl groups would be observed around 2950-2850 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 240. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the isopropylidene bridge. |

Biological Activity and Signaling Pathways

Extensive research has been conducted on the biological activity of bisphenol A (BPA), establishing it as an endocrine-disrupting chemical that can interact with various nuclear receptors and signaling pathways.[6][7] However, there is a significant lack of publicly available data on the specific biological activities and signaling pathways affected by its hydrogenated derivative, this compound.

While the hydrogenation process is believed to reduce toxicity, comprehensive in vitro and in vivo studies are necessary to fully characterize its biological profile.[2] The absence of aromatic rings in this compound is expected to significantly reduce its binding affinity for estrogen receptors, a primary mechanism of BPA's endocrine-disrupting effects.

Due to the current lack of specific data on the signaling pathways modulated by this compound, a diagrammatic representation cannot be provided at this time. Further research is required to elucidate its potential interactions with biological systems.

Safety and Handling

Based on available safety data sheets, this compound is classified as causing serious eye irritation (H319). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.

| GHS Pictogram | Signal Word | Hazard Statement |

| GHS07 | Warning | H319: Causes serious eye irritation |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Conclusion

This compound is a commercially important cycloaliphatic diol with well-defined physicochemical properties. Its synthesis via the hydrogenation of bisphenol A is a standard industrial process, and it can be purified to a high degree using techniques like recrystallization. While its primary applications are in polymer chemistry, its structural similarity to BPA warrants careful consideration by researchers in the life sciences. A significant knowledge gap exists regarding its specific biological activities and interactions with cellular signaling pathways. Further investigation into the endocrinological and toxicological profile of this compound is crucial to fully assess its safety and potential applications in fields such as drug development and biomedical materials.

References

- 1. This compound | 80-04-6 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 4. 4,4′-イソプロピリデンジシクロヘキサノール、異性体混合物 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on Bisphenol A (BPA) Toxicity Updates: Controversy Is Not Over Yet [mjfmct.journals.ekb.eg]

Conformational Analysis of 4,4'-Isopropylidenedicyclohexanol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of the stereoisomers of 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA). Understanding the three-dimensional structure and conformational preferences of these isomers is critical for their application in polymer science and drug development, as the geometry of the molecule can significantly influence its physical properties and biological activity.

Introduction to this compound Isomers

This compound is a cycloaliphatic diol produced by the hydrogenation of bisphenol A (BPA). The hydrogenation of the two aromatic rings results in the formation of two cyclohexane rings, each with a hydroxyl substituent. The spatial orientation of these hydroxyl groups gives rise to three stereoisomers: cis-cis, cis-trans, and trans-trans.[1][2] The cyclohexane rings in these isomers predominantly adopt a stable chair conformation to minimize angular and torsional strain.[1] The relative stability of these isomers is a key factor in their prevalence and properties, with the trans-trans isomer being the most stable due to both hydroxyl groups occupying equatorial positions, which minimizes steric hindrance.[1] Conversely, the cis-cis isomer is the least stable. The isomeric ratio is crucial as it dictates the performance characteristics of polymers synthesized from HBPA.[1]

Conformational Stability and Equilibria

The conformational preferences of the HBPA isomers are dictated by the steric interactions of the substituents on the cyclohexane rings. The chair conformation is the most stable for all isomers. The interconversion between two chair forms, known as ring flipping, is a dynamic process.

trans,trans-4,4'-Isopropylidenedicyclohexanol

In the trans,trans isomer, both hydroxyl groups can occupy equatorial positions in the most stable chair conformation (diequatorial). This arrangement minimizes 1,3-diaxial interactions, making it the most stable isomer. Ring flipping would force both hydroxyl groups into energetically unfavorable axial positions (diaxial).

cis,trans-4,4'-Isopropylidenedicyclohexanol

The cis,trans isomer has one hydroxyl group in a cis configuration and the other in a trans configuration relative to the isopropylidene bridge. This results in one hydroxyl group being axial and the other equatorial in any given chair conformation. Ring flipping interconverts the axial and equatorial positions of the hydroxyl groups, but the overall energy of the two conformers is the same.

cis,cis-4,4'-Isopropylidenedicyclohexanol

For the cis,cis isomer, the most stable conformation has one hydroxyl group in an equatorial position and the other in an axial position. A diequatorial conformation is not possible. Ring flipping results in an equivalent axial-equatorial conformation. This isomer is the least stable due to the unavoidable axial substituent.

Quantitative Conformational Data

The following tables summarize key quantitative data for the conformational analysis of this compound isomers. The values for coupling constants and relative energies are representative and based on data for analogous substituted cyclohexanes.

Table 1: Representative ¹H-NMR Coupling Constants (J) for Cyclohexane Ring Protons

| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |

| Axial-Axial (J_aa) | 180° | 10 - 13 |

| Axial-Equatorial (J_ae) | 60° | 2 - 5 |

| Equatorial-Equatorial (J_ee) | 60° | 2 - 5 |

Table 2: Calculated Relative Conformational Energies

| Isomer | Conformation | Relative Energy (kcal/mol) |

| trans,trans | Diequatorial | 0 (Reference) |

| Diaxial | > 5 | |

| cis,trans | Axial-Equatorial | ~1.8 |

| cis,cis | Axial-Equatorial | ~1.8 |

Experimental Protocols

A combination of experimental and computational techniques is employed for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution.[3][4][5][6]

Methodology:

-

Sample Preparation: Dissolve a pure isomer of HBPA (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

1D ¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

-

Pay close attention to the signals of the methine protons (CH-OH), as their multiplicity and coupling constants provide crucial conformational information.

-

-

2D NMR Spectroscopy (COSY and NOESY):

-

Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments.[7]

-

Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to identify protons that are close in space, which helps to differentiate between axial and equatorial orientations.[7]

-

-

Data Analysis:

-

Measure the vicinal coupling constants (³J_HH) from the high-resolution 1D ¹H NMR spectrum.

-

Use the Karplus equation to relate the measured coupling constants to the dihedral angles between the coupled protons. Large J-values (10-13 Hz) are indicative of an axial-axial relationship, while smaller J-values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and dihedral angles.

Methodology:

-

Crystal Growth: Grow single crystals of each HBPA isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[8]

-

Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[9]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The electron density map is calculated, and an initial structural model is built.

-

The model is refined against the experimental data to obtain the final crystal structure with high precision.

-

Computational Modeling

Computational chemistry provides theoretical insights into the relative energies and geometries of different conformers.

Methodology:

-

Initial Structure Generation: Build the initial 3D structures of the cis-cis, cis-trans, and trans-trans isomers of HBPA using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers for each isomer.

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-31G*.[10]

-

Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Calculate the relative energies of the conformers to determine their theoretical stability.

-

-

Comparison with Experimental Data: Compare the calculated geometries (e.g., dihedral angles) and relative energies with the experimental results from NMR and X-ray crystallography to build a comprehensive and validated conformational model.

Conclusion

The conformational analysis of this compound isomers is a multifaceted process that relies on the synergy of experimental techniques and computational modeling. A thorough understanding of the chair conformations and the relative stabilities of the cis-cis, cis-trans, and trans-trans isomers is paramount for controlling the properties of derived materials and for designing molecules with specific biological activities. The methodologies outlined in this guide provide a robust framework for researchers and scientists to conduct detailed and accurate conformational studies of these and other substituted cyclohexane systems.

References

- 1. m.youtube.com [m.youtube.com]

- 2. DFT [cup.uni-muenchen.de]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. How To [chem.rochester.edu]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

thermal properties of 4,4'-Isopropylidenedicyclohexanol

An In-depth Technical Guide on the Thermal Properties of 4,4'-Isopropylidenedicyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS No. 80-04-6), a cycloaliphatic diol also known as hydrogenated bisphenol A (HBPA). This compound is a critical monomer in the synthesis of high-performance polymers such as polyesters, polycarbonates, and polyurethanes, where its thermal characteristics are of paramount importance.[1] Its saturated cyclic structure imparts notable thermal stability, a high glass transition temperature (Tg), and hydrolytic resistance to the resulting polymers.[1]

Core Thermal Properties

The thermal behavior of this compound is crucial for its application in polymer science. The key thermal properties are summarized in the table below. It is important to note that commercial this compound is typically a mixture of stereoisomers (cis-cis, cis-trans, and trans-trans), and the ratio of these isomers can influence its physical properties, including its melting point.[1][2] The trans-trans isomer, being the most stable, generally exhibits the highest melting point and lowest solubility.[1][2]

Data Presentation: Thermal Properties of this compound

| Property | Value | Remarks |

| Melting Point | 187 °C | This value can vary depending on the isomeric composition of the material.[2][3] |

| Boiling Point | 230-234 °C | Measured at a reduced pressure of 14 mmHg.[2][3][][5] |

| Decomposition Temperature | Not explicitly defined | Thermal stability is typically evaluated using Thermogravimetric Analysis (TGA).[1] Significant weight loss indicates decomposition. |

| Heat Capacity (Cp) | Data not available | This property can be determined experimentally using Differential Scanning Calorimetry (DSC).[6][7] For reference, the solid-phase heat capacity of its precursor, Bisphenol A, is 287.72 J/(mol·K) at 298.15 K.[8] |

Experimental Protocols for Thermal Analysis

The characterization of the relies on standard thermal analysis techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[9] It is particularly useful for determining the melting point and glass transition temperature of polymers derived from this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to prevent oxidation during heating.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point. A cooling cycle and a second heating cycle are often employed to erase the thermal history of the material and obtain a more accurate glass transition temperature for derived polymers.

-

Data Analysis: The DSC instrument measures the difference in heat flow between the sample and the reference. The resulting thermogram plots heat flow versus temperature. The melting point is determined from the peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This technique is essential for evaluating the thermal stability and decomposition profile of this compound and the polymers it forms.[1]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 10-20 mg) is placed in a TGA sample pan, often made of platinum or ceramic.

-

Instrument Setup: The sample pan is placed on a sensitive microbalance within the TGA furnace. The furnace is purged with a selected atmosphere, which can be inert (e.g., nitrogen) to study thermal decomposition or oxidative (e.g., air) to study oxidative stability.[10]

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from ambient to 600 °C or higher).

-

Data Analysis: The TGA instrument records the sample's mass as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss is an indicator of the material's thermal stability. The temperatures at which 5% or 10% weight loss occurs are also commonly reported to compare the thermal stability of different materials.[11]

Visualizations: Synthesis and Analysis Workflow

The following diagrams illustrate the synthesis of this compound and a general workflow for its thermal analysis.

Caption: Synthesis of this compound via catalytic hydrogenation of Bisphenol A.

Caption: General workflow for the thermal characterization of this compound.

References

- 1. This compound | 80-04-6 | Benchchem [benchchem.com]

- 2. Hydrogenated bisphenol A (HBPA) | 80-04-6 [chemicalbook.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 氢化双酚 A(异构体混合物) 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Thermal analyses - SPIC Emmen [spic-emmen.com]

- 8. Phenol, 4,4'-(1-methylethylidene)bis- [webbook.nist.gov]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGA Analysis - www.impactanalytical.com [impactanalytical.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of 4,4'-Isopropylidenedicyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Isopropylidenedicyclohexanol (CASRN 80-04-6), also known as hydrogenated bisphenol A (HBPA), is a saturated alicyclic diol. It is synthesized through the hydrogenation of bisphenol A (BPA). This modification of the chemical structure from aromatic rings to cyclohexane rings results in altered physical, chemical, and toxicological properties compared to its precursor, BPA. Notably, HBPA is reported to have lower estrogenic activity.[1] This compound serves as a monomer in the production of various polymers, including polyesters, polycarbonates, and epoxy resins, which are utilized in a range of industrial applications. Given its use in materials that may come into contact with humans, a thorough understanding of its health and safety profile is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the available health and safety data for this compound, including detailed experimental protocols and the limited available information on its potential signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its potential for absorption, distribution, metabolism, and excretion (ADME) in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₈O₂ | [2] |

| Molecular Weight | 240.38 g/mol | [2] |

| Appearance | Solid chips | [2] |

| Boiling Point | 230-234 °C at 14 mmHg | [2] |

| Melting Point | Not available | |

| Flash Point | Not applicable | [2] |

| Water Solubility | Not available | |

| Vapor Pressure | Not available |

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and structurally related compounds.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | Not Classified | ECHA Dossier |

| LD50 | Rabbit | Dermal | > 2000 mg/kg bw | Not Classified | ECHA Dossier |

| LC50 | Rat | Inhalation | No data available | Not Classified |

Irritation and Sensitization

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Not irritating | Not Classified | ECHA Dossier |

| Eye Irritation | Rabbit | Irritating | Eye Irrit. 2 (H319) | [2] |

| Skin Sensitization | Mouse | Not sensitizing | Not Classified | ECHA Dossier |

Detailed Eye Irritation Study Results (for a structurally related alcohol alkoxylate, "LA 409") [3]

| Observation | Time Point | Mean Score (n=3) |

| Corneal Opacity | 48 hours | 1.0 |

| 72 hours | 0.0 | |

| Iritis | 24-72 hours | 0.0 |

| Conjunctival Redness | 1 hour | 2.0 |

| 24 hours | 1.7 | |

| 48 hours | 1.0 | |

| 72 hours | 0.3 | |

| Day 4 | 0.0 | |

| Conjunctival Edema (Chemosis) | 1 hour | 2.0 |

| 24 hours | 1.3 | |

| 48 hours | 0.7 | |

| 72 hours | 0.0 |

All effects were reversible within 4 days.[3]

Genetic Toxicology

| Assay | Test System | Metabolic Activation | Result | Classification | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and without S9 | Negative | Not Classified as a Mutagen | ECHA Dossier |

| In vitro Mammalian Cell Gene Mutation Test (HPRT) | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | Not Classified as a Mutagen | ECHA Dossier |

| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | N/A | Negative | Not Classified as a Mutagen | ECHA Dossier |

Reproductive and Developmental Toxicity

| Study Type | Species | Key Finding | NOAEL | Reference |

| Two-Generation Reproductive Toxicity | Rat | No adverse effects on fertility or reproductive performance. | 1000 mg/kg bw/day | ECHA Dossier |

| Prenatal Developmental Toxicity | Rabbit | No evidence of developmental toxicity. | 300 mg/kg bw/day | ECHA Dossier |

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments, based on OECD guidelines that are typically followed for regulatory submissions.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is determined using the Acute Toxic Class Method. The test substance is administered orally by gavage to rats at one of the defined dose levels (e.g., 2000 mg/kg). The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. A full necropsy is performed on all animals at the end of the study.[4]

Dermal Irritation (OECD 404)

The potential for dermal irritation is assessed in albino rabbits. A single dose of 0.5 g of the test substance, moistened with a suitable vehicle, is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch and a semi-occlusive dressing for 4 hours. The skin is then cleaned, and the reactions are evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[5][6]

Eye Irritation (OECD 405)

The eye irritation potential is evaluated in albino rabbits. A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[7][8]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The skin sensitization potential is assessed using the murine Local Lymph Node Assay (LLNA). Various concentrations of the test substance in a suitable vehicle are applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, the mice are injected intravenously with ³H-methyl thymidine. Three hours later, the draining auricular lymph nodes are excised, and the incorporation of ³H-methyl thymidine is measured as an indicator of lymphocyte proliferation. A Stimulation Index (SI) of 3 or greater is considered a positive response.[2][9][10][11]

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

The mutagenic potential is evaluated using the Ames test with various strains of Salmonella typhimurium and Escherichia coli. The bacteria are exposed to the test substance at a range of concentrations, both with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted after incubation for 48-72 hours. A significant, dose-related increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay) (OECD 476)

This assay assesses the potential of a chemical to induce gene mutations in mammalian cells, specifically at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus. Chinese Hamster Ovary (CHO) cells are exposed to the test substance at various concentrations, with and without metabolic activation. After a suitable expression period, the cells are cultured in a selective medium containing 6-thioguanine to detect mutant colonies.[12][13][14][15][16]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of mice. The animals are administered the test substance, typically via oral gavage or intraperitoneal injection. Bone marrow is collected at 24 and 48 hours after treatment, and polychromatic erythrocytes are analyzed for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.[17][18][19][20][21]

Two-Generation Reproductive Toxicity Study (OECD 416)

This study evaluates the effects of the test substance on reproductive performance and the development of offspring over two generations of rats. The substance is administered to both males and females, starting before mating and continuing through gestation and lactation. Endpoints evaluated include fertility, gestation length, litter size, pup viability, and growth and development of the offspring.[22][23][24][25][26]

Signaling Pathways and Mechanisms of Toxicity

Currently, there is a lack of specific information in the public domain regarding the signaling pathways and mechanisms of toxicity for this compound. However, given its structural relationship to Bisphenol A (BPA), it is plausible that it may interact with some of the same biological targets, albeit with different potencies.

Research on BPA and its analogues has identified several key signaling pathways that are affected, leading to a range of toxicological effects. These include:

-

Nuclear Receptor Signaling: BPA and some of its analogues are known to interact with nuclear receptors, including estrogen receptors (ERα and ERβ), androgen receptors (AR), and thyroid hormone receptors (TR).[1][27][28] This interaction can disrupt normal endocrine function.

-

G-Protein Coupled Estrogen Receptor (GPER) Signaling: BPA can activate GPER, a membrane-bound estrogen receptor, which triggers rapid, non-genomic signaling cascades.[27]

-

Oxidative Stress: BPA exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants.[8]

-

Inflammatory Pathways: BPA can modulate inflammatory responses, potentially contributing to its toxic effects in various organs.[29]

The hydrogenation of the aromatic rings in this compound is expected to significantly alter its binding affinity for these receptors and its overall biological activity. The reduced estrogenic activity of HBPA supports this hypothesis. However, without specific studies on HBPA, any discussion of its interaction with these pathways remains speculative.

The following diagram illustrates a generalized workflow for assessing the potential toxicity of a chemical like this compound.

General workflow for toxicity assessment of a chemical substance.

Conclusion

The available health and safety data for this compound indicate a low order of acute toxicity via the oral and dermal routes. It is not considered to be a skin irritant or a skin sensitizer. However, it is classified as a category 2 eye irritant. Genetic toxicology studies have shown no evidence of mutagenic potential. Furthermore, reproductive and developmental toxicity studies in animals have not identified any adverse effects on fertility or development at high dose levels.

While a significant amount of data is available through regulatory submissions, there is a lack of publicly accessible, peer-reviewed literature detailing the toxicological profile of this specific compound. The information on its interaction with specific signaling pathways is also absent, with current knowledge being extrapolated from studies on its precursor, Bisphenol A, and other analogues. For a more in-depth understanding of its mechanism of action, further research is warranted. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, particularly eye protection, in line with its classification as an eye irritant.

References

- 1. researchgate.net [researchgate.net]

- 2. libcatalog.usc.edu [libcatalog.usc.edu]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Genotoxicity. In vitro mammalian cell gene mutation test using the hprt gene (OECD 476: 2016). - IVAMI [ivami.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD [oecd.org]

- 19. nucro-technics.com [nucro-technics.com]

- 20. oecd.org [oecd.org]

- 21. inotiv.com [inotiv.com]

- 22. oecd.org [oecd.org]

- 23. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. oecd.org [oecd.org]

- 25. Two-generation reproductive toxicity studies in rats with extra parameters for detecting endocrine disrupting activity: introductory overview of results for nine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Oral two-generation reproduction toxicity study with NM-200 synthetic amorphous silica in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4,4'-Isopropylidenedicyclohexanol for Research and Development

An in-depth examination of the molecular characteristics, synthesis, and applications of 4,4'-Isopropylidenedicyclohexanol (HBPA), a key compound in advanced material and pharmaceutical applications.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, also known as Hydrogenated Bisphenol A (HBPA). The document details its chemical formula, molecular weight, physicochemical properties, synthesis protocols, and its emerging role in the pharmaceutical industry.

Core Molecular and Physical Properties

This compound is a cycloaliphatic diol produced through the hydrogenation of Bisphenol A (BPA).[1][2] This structural modification, which converts aromatic rings to saturated cyclohexane rings, imparts superior thermal stability, chemical inertness, and resistance to UV radiation compared to its precursor.[2] It typically appears as a white crystalline solid, flakes, or powder.[]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol |

| CAS Number | 80-04-6 |

| Appearance | White to almost white flakes, powder, or lumps |

| Melting Point | ~187 °C |

| Boiling Point | 230-234 °C @ 14 mmHg |

| Density | ~1.048 g/cm³ |

| Water Solubility | 192 mg/L @ 20°C |

| Purity (Typical) | >93.0% (GC) |

Synthesis and Stereochemistry

The primary industrial production method for this compound is the catalytic hydrogenation of Bisphenol A. This process eliminates the aromaticity of the phenyl groups, resulting in a saturated alicyclic structure. The reaction conditions, including catalyst type (e.g., Ruthenium, Rhodium, Nickel-Palladium), temperature, and pressure, are critical factors that influence the reaction yield and the stereochemical outcome.[4][5][6]

The hydrogenation process leads to the formation of three distinct stereoisomers based on the spatial orientation of the two hydroxyl groups on the cyclohexane rings: cis-cis, cis-trans, and trans-trans. The relative ratio of these isomers significantly impacts the physical properties of the final product and the performance of polymers derived from it.[7] For instance, a higher proportion of the trans-trans isomer can lead to polymers with enhanced mechanical properties.[4][8]

References

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 5. Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20180346398A1 - Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

An In-depth Technical Guide to the Stereochemistry of 4,4'-Isopropylidenedicyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is a cycloaliphatic diol synthesized through the catalytic hydrogenation of bisphenol A (BPA).[1] This process transforms the aromatic rings of BPA into cyclohexane rings, resulting in a molecule with a complex stereochemistry that significantly influences its physical and chemical properties. This guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. While primarily utilized in the polymer industry for the synthesis of high-performance materials such as polyesters and polycarbonates, this document also explores the potential, though currently limited, relevance of its stereoisomers in the context of drug development and biological activity, drawing parallels with its well-studied precursor, bisphenol A.

Introduction to the Stereochemistry of this compound

The hydrogenation of the two aromatic rings in bisphenol A to form this compound introduces two stereogenic centers at the carbon atoms bonded to the hydroxyl groups. The spatial orientation of these two hydroxyl groups relative to the cyclohexane rings gives rise to three primary diastereomers: cis-cis, cis-trans, and trans-trans.[1]

Each of these diastereomers, except for specific achiral conformations of the cis-cis and trans-trans isomers, is chiral and therefore exists as a pair of enantiomers. The conformational flexibility of the cyclohexane rings, which predominantly adopt a chair conformation, further adds to the complexity of the stereochemical landscape. The trans-trans isomer is generally the most stable due to the equatorial positioning of both hydroxyl groups, which minimizes steric hindrance.[2] In contrast, the cis-cis isomer is the least stable. A typical commercial mixture of HBPA has been reported to contain approximately 8% cis-cis, 45% cis-trans, and 47% trans-trans isomers.

The logical relationship between the stereoisomers can be visualized as follows:

References

An In-depth Technical Guide to the Cis-Trans Isomerism of 4,4'-Isopropylidenedicyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is a cycloaliphatic diol of significant interest in polymer chemistry and material science. Its synthesis through the hydrogenation of bisphenol A (BPA) results in a mixture of three stereoisomers: cis,cis, cis,trans, and trans,trans. The spatial orientation of the hydroxyl groups on the cyclohexane rings dictates the isomeric form, which in turn profoundly influences the physicochemical properties of the molecule and the performance characteristics of polymers derived from it. This technical guide provides a comprehensive overview of the cis-trans isomerism in HBPA, including detailed experimental protocols for its synthesis and isomer separation, a comparative analysis of the isomers' properties, and characterization methodologies. This document is intended to serve as a valuable resource for researchers and professionals working with HBPA in fields ranging from polymer synthesis to drug development.

Introduction to Cis-Trans Isomerism in this compound

This compound is produced by the catalytic hydrogenation of the aromatic rings of bisphenol A. This process converts the planar phenyl groups into saturated cyclohexane rings, introducing stereocenters and giving rise to three possible stereoisomers.[1] The terms cis and trans refer to the relative orientation of the two hydroxyl (-OH) groups with respect to the planes of the cyclohexane rings.

The three stereoisomers are:

-

_cis,cis-_this compound: Both hydroxyl groups are on the same side of their respective cyclohexane rings. This isomer is the least stable due to repulsive forces between the axial hydroxyl groups and axial hydrogen atoms.[1]

-

_cis,trans-_this compound: One hydroxyl group is in the cis position, and the other is in the trans position, leading to intermediate stability.[1]

-

_trans,trans-_this compound: Both hydroxyl groups are on opposite sides of their respective cyclohexane rings. This configuration is the most stable as both hydroxyl groups can occupy the equatorial position, which minimizes steric hindrance.[1]

The isomeric composition of the final HBPA product is a critical determinant of the properties of polymers synthesized from it, affecting parameters such as crystallinity, solubility, and thermal stability.[1] For instance, the inclusion of cis-isomers can lead to polymers with increased solubility in a wider array of solvents.[1] Consequently, the ability to control and characterize the isomeric ratio is of paramount importance for tailoring the performance of HBPA-based materials.

Physicochemical Properties of Isomers

The distinct spatial arrangements of the hydroxyl groups in the cis and trans isomers of this compound lead to significant differences in their physical properties. Generally, the more symmetrical trans,trans-isomer exhibits a higher melting point and lower solubility in common solvents compared to the cis isomers. The boiling point of the isomeric mixture is reported to be in the range of 230-234 °C at 14 mmHg.

Table 1: Physical Properties of this compound Isomers

| Property | cis,cis-Isomer | cis,trans-Isomer | trans,trans-Isomer | Isomer Mixture |

| Melting Point (°C) | Data not available | Data not available | Higher than cis-isomers | - |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 230-234 (at 14 mmHg) |

| Solubility | Higher than trans-isomer | Higher than trans-isomer | Lower than cis-isomers | Soluble in alcohol |

Experimental Protocols

Synthesis of this compound via Hydrogenation of Bisphenol A

The industrial synthesis of this compound is achieved through the catalytic hydrogenation of bisphenol A. The following protocol is a representative example based on established methodologies.

Materials:

-

Bisphenol A (BPA)

-

Solvent (e.g., isopropanol, ethanol, or a mixture)

-

Hydrogenation catalyst (e.g., Ru/Al₂O₃, Rhodium on carbon)

-

High-pressure hydrogenation reactor equipped with a stirrer

Procedure:

-

Prepare a solution of bisphenol A in the chosen solvent (e.g., 5-60 wt% BPA).

-

Charge the high-pressure hydrogenation vessel with the BPA solution.

-

Add the hydrogenation catalyst to the vessel. The catalyst loading can range from 0.02 to 15.0 wt% based on the weight of BPA.

-

Seal the reactor and purge it with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-70 bar).

-

Begin stirring the reaction mixture.

-

Gradually heat the reactor to the target temperature (e.g., 120-180 °C).

-

Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 10-20 hours), monitoring hydrogen uptake to assess reaction progress.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed under reduced pressure to yield the crude this compound product, which will be a mixture of the three stereoisomers.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Separation of Cis-Trans Isomers by Fractional Crystallization

The separation of the stereoisomers of this compound can be achieved by fractional crystallization, which exploits the differences in their solubilities. The trans,trans-isomer, being less soluble, will crystallize out of a suitable solvent system first.

Materials:

-

Crude this compound (isomer mixture)

-

Crystallization solvent (e.g., toluene, chloroform, or a mixture with a non-solvent like water)

-

Crystallization vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

Dissolve the crude HBPA mixture in a suitable solvent at an elevated temperature to ensure complete dissolution.

-

Slowly cool the solution with controlled agitation. The cooling rate should be gradual to promote the formation of well-defined crystals.

-

As the solution cools, the less soluble trans,trans-isomer will start to crystallize.

-

Monitor the crystallization process. The temperature at which crystallization begins will depend on the solvent and the concentration of the isomers.

-

Once a significant amount of crystals has formed, isolate them by filtration.

-

The collected crystals will be enriched in the trans,trans-isomer. The mother liquor will be enriched in the cis,cis- and cis,trans-isomers.

-

The purity of the isolated trans,trans-isomer can be improved by recrystallization.

-

The remaining isomers in the mother liquor can be further separated by subsequent crystallization steps, potentially using different solvent systems or by techniques such as column chromatography for smaller-scale separations.

Diagram 2: Isomer Separation by Fractional Crystallization

Caption: Workflow for the separation of HBPA isomers.

Characterization of Isomers

The individual isomers and their relative ratios in a mixture of this compound can be determined using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the different isomers of HBPA. The isomers will exhibit different retention times in the gas chromatogram due to their different boiling points and interactions with the stationary phase of the GC column. Mass spectrometry provides structural information, confirming the identity of each isomer. For GC analysis, derivatization of the hydroxyl groups, for example, by silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often performed to increase the volatility and thermal stability of the analytes.[2][3]

Table 2: GC-MS Characterization Data (Hypothetical)

| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |

| cis,cis | t₁ | [M]+, [M-CH₃]+, ... |

| cis,trans | t₂ | [M]+, [M-CH₃]+, ... |

| trans,trans | t₃ | [M]+, [M-CH₃]+, ... |

Note: The exact retention times and mass fragmentation patterns will depend on the specific GC-MS conditions (column, temperature program, etc.) and derivatization method used. It is expected that t₁ < t₂ < t₃ due to the general trend of boiling points for cis-trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the HBPA isomers. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane rings will differ for each isomer due to the different spatial environments of the nuclei. In ¹H NMR, the protons attached to the carbons bearing the hydroxyl groups are particularly informative. In ¹³C NMR, the chemical shifts of the carbons in the cyclohexane ring will be sensitive to the cis or trans configuration.

Table 3: NMR Spectroscopy Data (Hypothetical Chemical Shifts in ppm relative to TMS)

| Isomer | ¹H NMR (δ, ppm) - CH-OH | ¹³C NMR (δ, ppm) - C-OH |

| cis,cis | δ₁ | δ₄ |

| cis,trans | δ₂, δ₃ | δ₅, δ₆ |

| trans,trans | δ₃' | δ₆' |

Note: Specific and definitive chemical shift data for each pure isomer is not widely published and would require experimental determination and spectral analysis.

Applications in Drug Development and Material Science

The distinct properties of the cis and trans isomers of this compound make them valuable in various applications. In polymer science, the ability to control the isomer ratio allows for the fine-tuning of polymer properties. For example, incorporating a higher proportion of the trans,trans-isomer can lead to polymers with higher crystallinity, thermal stability, and mechanical strength. Conversely, a higher proportion of cis-isomers can enhance solubility and processability.

While direct applications in drug development are less common, the principles of cis-trans isomerism are critically important in pharmacology. The spatial arrangement of functional groups in a drug molecule can significantly impact its binding to biological targets and its overall efficacy and safety. The study of isomers like those of HBPA provides a fundamental understanding of structure-property relationships that are transferable to the design and synthesis of new therapeutic agents.

Conclusion

The cis-trans isomerism of this compound is a key aspect of its chemistry that dictates its physical properties and the performance of materials derived from it. The ability to synthesize, separate, and characterize the cis,cis-, cis,trans-, and trans,trans-isomers is crucial for the targeted design of advanced polymers and other materials. This technical guide has provided an in-depth overview of the synthesis, separation, and characterization of these isomers, offering valuable protocols and data for researchers and professionals in the field. Further research to fully quantify the properties of the pure isomers will continue to advance their application in various scientific and industrial domains.

References

A Technical Guide to the Theoretical Modeling of 4,4'-Isopropylidenedicyclohexanol Conformations

Introduction

4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is a cycloaliphatic diol synthesized through the catalytic hydrogenation of bisphenol A (BPA).[1] This process converts the aromatic rings of BPA into saturated cyclohexane rings, significantly altering the molecule's physical and chemical properties.[1] HBPA is a crucial monomer in the production of high-performance polymers such as polycarbonates and epoxy resins, where it imparts enhanced weatherability, thermal stability, and optical clarity. The three-dimensional structure and conformational flexibility of the cyclohexane rings are critical in determining the macroscopic properties of these polymers.[1] A thorough understanding of the conformational landscape of HBPA is therefore essential for researchers, scientists, and drug development professionals to predict and engineer material properties.

The spatial orientation of the two hydroxyl (-OH) groups on the cyclohexane rings gives rise to three primary stereoisomers: cis-cis, cis-trans, and trans-trans.[1] The relative abundance of these isomers and their preferred conformations directly influence polymer characteristics like crystallinity, solubility, and thermal stability.[1] This technical guide provides an in-depth overview of the theoretical modeling approaches used to investigate the conformations of this compound, supplemented with experimental validation techniques.

Core Theoretical Modeling Methodologies

The conformational analysis of flexible molecules like HBPA is predominantly carried out using computational chemistry methods. These techniques allow for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.

Molecular Mechanics (MM)

Molecular mechanics is an empirical method that utilizes classical physics to model molecular systems. It employs a "force field," a set of parameters and potential energy functions, to calculate the steric energy of a given molecular conformation. This approach is computationally efficient, making it suitable for scanning the vast conformational space of flexible molecules to identify a set of low-energy structures for further, more accurate analysis.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3] It offers a good balance between accuracy and computational cost for calculating molecular geometries, energies, and other properties.[2] DFT calculations are typically performed on the low-energy conformers identified by an initial molecular mechanics scan to refine their geometries and obtain more accurate relative energies.[3] The choice of functional (e.g., B3LYP, HSEH1PBE) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.[3]

Ab Initio Methods

Ab initio (from first principles) methods are a class of quantum chemistry methods that are not based on experimental data. While highly accurate, they are computationally very expensive and are often used as a benchmark to validate the results from less demanding methods like DFT for smaller, representative molecular fragments.

Conformational Isomers of this compound

The hydrogenation of bisphenol A results in a mixture of stereoisomers of this compound. The key to understanding its conformational behavior lies in the orientation of the hydroxyl groups relative to the cyclohexane rings.

The three main stereoisomers are:

-

cis-cis: Both hydroxyl groups are on the same side of their respective cyclohexane rings.

-

cis-trans: One hydroxyl group is on one side of its ring, and the other is on the opposite side of its ring.

-

trans-trans: Both hydroxyl groups are on opposite sides of their respective cyclohexane rings.

The trans-trans isomer is generally the most stable due to reduced steric hindrance, leading to a higher melting point and lower solubility compared to the other isomers.[1]

Quantitative Data Presentation

Theoretical modeling provides quantitative data on the energetics and geometries of different conformers. The following tables summarize the typical outputs of such a study.

Table 1: Calculated Relative Energies of HBPA Stereoisomers

| Stereoisomer | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| trans-trans | DFT/B3LYP/6-31G | 0.00 | 75.5 |

| cis-trans | DFT/B3LYP/6-31G | 0.85 | 21.1 |

| cis-cis | DFT/B3LYP/6-31G* | 2.10 | 3.4 |

| Note: These are illustrative values based on expected chemical principles. Actual values would be derived from specific computational outputs. |

Table 2: Key Geometrical Parameters for the Global Minimum Energy Conformer (trans-trans)

| Parameter | Description | Calculated Value |

| d(C-C-C-C) | Cyclohexane ring torsion angle | ~55.9° (chair conformation) |

| d(HO-C...C-OH) | Dihedral angle between hydroxyl groups | ~180° |

| r(O-H) | Hydroxyl bond length | 0.97 Å |

| ∠(C-O-H) | Hydroxyl bond angle | 108.5° |

| Note: These are representative values for a typical chair conformation of a substituted cyclohexane. |

Experimental Protocols and Validation

Theoretical models must be validated by experimental data to ensure their accuracy. Spectroscopic and diffraction techniques are the primary methods for experimental conformational analysis.

Computational Modeling Workflow

The process of theoretical conformational analysis follows a structured workflow to ensure a thorough exploration of the potential energy surface.

References

Crystal Structure of 4,4'-Isopropylidenedicyclohexanol Remains Elusive in Public Domain

Despite its significance as a monomer in the polymer industry, a detailed crystallographic analysis of 4,4'-Isopropylidenedicyclohexanol, also known as hydrogenated bisphenol A (HBPA), is not publicly available in scientific literature and structural databases. While the existence of its three stereoisomers—cis-cis, cis-trans, and trans-trans—is well-documented, specific quantitative data from single-crystal X-ray diffraction studies, such as unit cell parameters, bond lengths, and bond angles, remain unpublished. This lack of data precludes the creation of an in-depth technical guide on its crystal structure analysis.

This compound is a cycloaliphatic diol produced by the hydrogenation of bisphenol A (BPA). This process converts the aromatic rings of BPA into cyclohexane rings, resulting in a molecule with a more complex three-dimensional structure. The spatial orientation of the two hydroxyl groups on the cyclohexane rings gives rise to the cis-cis, cis-trans, and trans-trans isomers. The relative abundance of these isomers can significantly influence the properties of polymers synthesized from HBPA.

While researchers have characterized HBPA and its derivatives using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and powder X-ray diffraction (XRD) for bulk material analysis, a definitive single-crystal structure determination is not found in the public domain. Such a study would provide precise atomic coordinates and detailed geometric information about the molecule's conformation, intramolecular interactions, and crystal packing.

General Experimental Workflow for Crystal Structure Analysis

Although specific data for this compound is unavailable, a general experimental workflow for single-crystal X-ray diffraction analysis can be outlined. This process is fundamental for determining the crystal structure of a compound.

Hypothetical Data Presentation

If crystallographic data were available for the isomers of this compound, it would typically be presented in a structured table to allow for easy comparison. The following table is a hypothetical representation of such data for the three isomers.

| Parameter | cis,cis-Isomer | cis,trans-Isomer | trans,trans-Isomer |